

# Application Notes: Selective Etching of Printed Circuit Boards Using Sodium Permanganate

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## Compound of Interest

Compound Name: Sodium permanganate

Cat. No.: B155533

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## Introduction

In the manufacturing of multi-layer printed circuit boards (PCBs), the creation of through-holes and vias is a critical step for establishing inter-layer electrical connections. The drilling process, however, often generates significant heat, causing the epoxy resin of the substrate to melt and smear over the exposed copper surfaces within the hole. This "drill smear" is a non-conductive layer that can lead to faulty or unreliable electrical connections after metallization.

The desmear process is designed to remove this resin smear. A more aggressive version of this process, known as "etchback," not only removes the smear but also etches away a controlled amount of the epoxy resin from the hole wall, exposing a greater surface area of the copper innerlayers. This creates a more robust three-point connection during subsequent plating, significantly enhancing the reliability of the finished PCB.

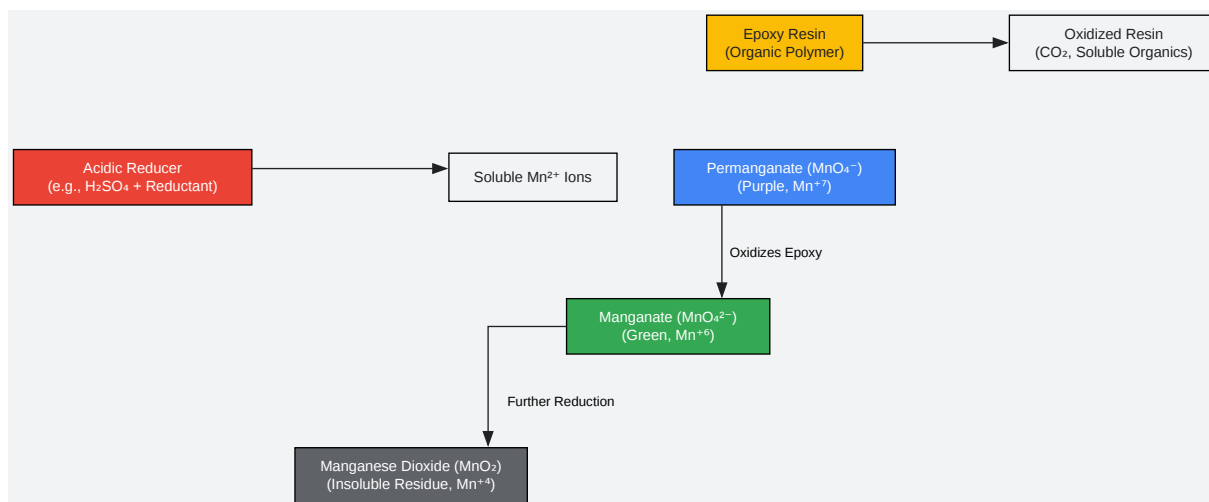
Alkaline **sodium permanganate** ( $\text{NaMnO}_4$ ) solutions have become an industry standard for desmear and etchback processes.<sup>[1][2]</sup> This is due to their high reactivity with epoxy resins and selectivity, which allows for the removal of the resin without significantly attacking the copper circuitry.<sup>[2]</sup> This application note provides a detailed overview of the chemical principles, process parameters, and experimental protocols for the selective etching of FR-4 type epoxy resins using **sodium permanganate**.

## Chemical Principle of Permanganate Etching

The selective etching process relies on the strong oxidizing potential of the permanganate ion ( $\text{MnO}_4^-$ ) in a highly alkaline environment (typically using sodium hydroxide,  $\text{NaOH}$ ). The permanganate attacks the organic epoxy resin, breaking it down into soluble components and carbon dioxide.[3]

In this reaction, the manganese in the permanganate ion, which is in the +7 oxidation state, is reduced. In a strongly alkaline solution, it is primarily reduced to the manganate ion ( $\text{MnO}_4^{2-}$ ), where manganese is in the +6 oxidation state.[4] This reaction is identifiable by a color change in the etching bath from deep purple (permanganate) to green (manganate).[5] Further reduction can lead to the formation of insoluble manganese dioxide ( $\text{MnO}_2$ ) residues on the PCB surface, where manganese is in the +4 oxidation state.[2]

These manganese residues are detrimental to subsequent plating steps and must be completely removed. This is accomplished in a "neutralization" or "reduction" step, which typically uses an acidic solution (e.g., sulfuric acid) containing a reducing agent to solubilize the manganese residues, allowing them to be rinsed away.[6][7]



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Caption: Chemical pathway of epoxy etching and residue removal.

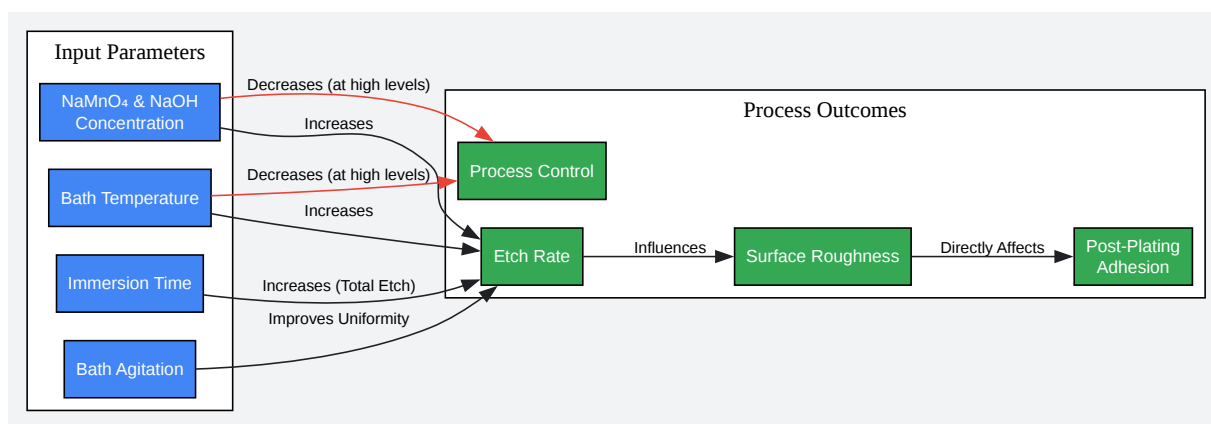
## Process Parameters and Quantitative Data

The effectiveness and rate of the etching process are governed by several key parameters: **sodium permanganate** concentration, sodium hydroxide concentration, temperature, and immersion time. Higher concentrations and temperatures generally lead to higher etch rates.[2] [8] However, excessively aggressive conditions can damage the glass fibers within the PCB substrate or make the process difficult to control.[2]

The following table summarizes experimental data from a study on high-concentration **sodium permanganate** solutions, illustrating the effect of concentration on the amount of epoxy resin etched (measured by weight loss) from a test board over 15 minutes at 77°C.[8]

Experiment No.	NaMnO <sub>4</sub> (g/L)	NaOH (g/L)	Immersion Time (min)	Temperature (°C)	Weight Loss (g)
1	148	129	15	77	-0.0876
2	158	133	15	77	-0.1060
3	168	137	15	77	-0.0900
4	178	141	15	77	-0.1291
5	188	145	15	77	-0.1252
8	192	127	15	77	-0.1415
16	163	100	15	77	-0.1655
18	163	150	15	77	-0.1583
7	407	338	15	77	-0.1306

Data adapted from U.S. Patent 4,601,783.[8] The negative sign indicates a loss of weight from the PCB coupon.



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Caption: Relationship between process parameters and outcomes.

## Experimental Protocols

### Safety Precautions

**Sodium permanganate** is a strong oxidizing agent. Alkaline permanganate solutions are corrosive and can cause severe skin and eye damage. Always handle these chemicals in a well-ventilated area, such as a fume hood.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not mix with combustible materials, acids, or reducing agents, as this can cause a violent reaction.
- Storage: Store **sodium permanganate** in a cool, dry place away from incompatible materials. Keep containers tightly closed.

### Protocol for Preparation of Alkaline Permanganate Etch Bath

This protocol describes the preparation of 1 liter of a typical etch bath.

Materials:

- Sodium Hydroxide (NaOH), pellets
- **Sodium Permanganate** ( $\text{NaMnO}_4$ )
- Deionized (DI) Water
- 1 L Beaker (Polypropylene or other resistant material)
- Heated magnetic stir plate

Procedure:

- Place the 1 L beaker on the heated magnetic stir plate.

- Add approximately 700 mL of DI water to the beaker and begin stirring.
- Slowly and carefully add 40-80 grams of NaOH pellets to the water. The dissolution is exothermic; allow the solution to cool before proceeding. A typical concentration is around 60 g/L.
- Once the NaOH solution has cooled, slowly add 50-80 grams of NaMnO<sub>4</sub> crystals while stirring continuously. A common starting concentration is 70 g/L.
- Add DI water to bring the total volume to 1 liter.
- Heat the solution to the target operating temperature (typically 70-80°C) and continue stirring until all components are fully dissolved. The solution should have a deep purple color.

## Protocol for Desmear/Etchback of FR-4 PCB Coupon

### Equipment:

- Prepared alkaline permanganate etch bath in a heated container.
- Beakers for rinsing.
- FR-4 PCB test coupon (e.g., 5x5 cm with drilled holes).
- Stopwatch.
- Laboratory oven.
- Analytical balance.

### Procedure:

- Pre-Cleaning (Swelling): For enhanced etching, immerse the PCB coupon in a suitable solvent sweller (e.g., formulations containing gamma-butyrolactone) for 3-5 minutes at the recommended temperature (often 70-80°C).<sup>[9]</sup>
- Rinse: Thoroughly rinse the coupon with DI water for 1-2 minutes to remove the sweller solution.

- Initial Weighing: Dry the coupon completely in an oven (e.g., at 100°C) and record its initial weight ( $W_{\text{initial}}$ ) using an analytical balance.
- Permanganate Etching: Immerse the coupon in the heated (70-80°C) and agitated permanganate etch bath.
  - For desmearing, an immersion time of 1-5 minutes is typical.[6]
  - For etchback, a longer time of 5-20 minutes is required.[6]
- Rinse: Remove the coupon and immediately rinse thoroughly with DI water for 1-2 minutes to remove the bulk of the etching solution.

## Protocol for Post-Etch Neutralization and Cleaning

### Materials:

- Neutralizer solution: 5% v/v Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) in DI water containing a mild reducing agent (e.g., 3-5% hydroxylamine sulfate).
- Beakers for neutralization and rinsing.

### Procedure:

- Neutralization: Immerse the rinsed coupon from step 4.3.5 into the acidic neutralizer solution for 3-5 minutes at room temperature with gentle agitation. This step will remove the brown/black manganese dioxide residues.
- Final Rinse: Rinse the coupon thoroughly in running DI water for at least 3 minutes to remove all traces of the neutralizer solution.
- Drying and Weighing: Dry the coupon completely in an oven and record its final weight ( $W_{\text{final}}$ ).

## Protocol for Process Characterization

### 1. Weight Loss Method:

- Calculate the total weight loss ( $\Delta W$ ) to quantify the amount of resin removed:

- $\Delta W = W_{\text{initial}} - W_{\text{final}}$

- This provides a quantitative measure of the overall etch rate.<sup>[8]</sup>

## 2. Scanning Electron Microscopy (SEM) Analysis:

- Section the PCB coupon through a drilled hole to expose a cross-section of the hole wall.
- Mount the sectioned sample on an SEM stub.
- Sputter-coat the sample with a conductive material (e.g., gold/palladium) to prevent charging.
- Examine the hole wall under the SEM.
- Characterize:
  - Smear Removal: Verify that no resin smear is present on the copper innerlayer pads.
  - Etchback: Measure the depth of the resin recession relative to the copper pad (typically a few micrometers).
  - Surface Morphology: Assess the micro-roughening of the epoxy surface, which is critical for good adhesion of the subsequent plated copper.<sup>[10][11]</sup>

## Experimental Workflow Visualization

The entire process, from preparation to analysis, can be summarized in the following workflow.

Caption: End-to-end workflow for PCB desmear and etchback.

## Etch Bath Maintenance and Regeneration

During the etching process, the concentration of active permanganate ( $\text{MnO}_4^-$ ) decreases while the concentration of inactive manganate ( $\text{MnO}_4^{2-}$ ) increases. This reduces the etch rate and bath efficiency. To extend the life of the bath, regeneration is necessary. This involves



adding a secondary oxidant, such as sodium hypochlorite or sodium persulfate, to the bath.[12] This secondary oxidant converts the manganate ions back into permanganate ions, restoring the bath's etching capability and extending its operational lifetime significantly.[5] Regular analytical titration or spectrophotometric methods can be used to monitor the concentrations of permanganate and manganate to determine when regeneration is needed.[13][14]

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